molecular formula C3H7NaO2S B1592465 Sodium propane-2-sulfinate CAS No. 4160-19-4

Sodium propane-2-sulfinate

Cat. No.: B1592465
CAS No.: 4160-19-4
M. Wt: 130.14 g/mol
InChI Key: NJOHNUOJMKNMLA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium propane-2-sulfinate (SPS) is a chemical compound that belongs to the class of sulfonic acid salts. It has the molecular formula C3H7NaO2S and a molecular weight of 130.1412 .


Synthesis Analysis

Sodium sulfinates, including this compound, have been synthesized through various methods. One common approach is the reduction of sulfonyl chlorides, typically with sodium sulfite . Sodium sulfinates have been utilized as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a propane molecule with a sulfinate group attached to the second carbon atom .


Chemical Reactions Analysis

Sodium sulfinates, including this compound, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.1412 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Sulfur Compounds

Sodium sulfinates, including Sodium propane-2-sulfinate, have been widely used in organic synthesis chemistry. They offer stable properties, simple synthesis, and are cost-effective. Significant progress in synthesizing sulfur compounds using sodium sulfinates includes building S—X bonds (S—S, S—N, S—P) and various other reaction types. These advancements highlight the importance of sodium sulfinates in the field of organic synthesis (Huang et al., 2019).

Versatile Building Blocks for Organosulfur Compounds

Sodium sulfinates, such as this compound, act as versatile building blocks in the preparation of valuable organosulfur compounds. They have been used as sulfonylating, sulfenylating, or sulfinylating reagents under different conditions. This versatility has led to the synthesis of various sulfur-containing compounds through S—S, N—S, and C—S bond-forming reactions. Examples include thiosulfonates, sulfonamides, sulfides, and sulfones, demonstrating the breadth of applications in this area (Reddy & Kumari, 2021).

Modification of Cotton with Propane Sultone

This compound has been used for the chemical modification of cotton in organic solvents. This process, involving the reaction of propane sultone with sodium cellulosate, has been compared with modifications done in aqueous media, showing the versatility of this compound in textile applications (Ward, Benerito & Berni, 1972).

Gas Phase Reactions in Hydrocarbon Flames

Research has been conducted on the reactions between sodium species, including this compound, and sulfur species in propane flames. These studies contribute to a deeper understanding of the chemical processes in combustion systems and the environmental impact of sodium and sulfur emissions (Durie, Johnson & Smith, 1975).

Cross-Coupling Reactions

This compound has been involved in palladium-catalyzed cross-coupling reactions. Such applications have opened avenues for synthesizing diarylmethanes, demonstrating the compound's role in creating complex organic molecules (Zhao et al., 2013).

Transition-Metal-Free C-S Bond Formation

This compound facilitates efficient transition-metal-free processes for producing sulfones. It has been used with a variety of sodium sulfinates and aryne precursors, highlighting its role in creating structurally diverse sulfones, important in medicinal and synthetic chemistry (Pandya & Mhaske, 2014).

Surface Deposition Studies in Flames

This compound has been studied for its role in surface deposition processes in flames, contributing to the understanding of combustion chemistry and the behavior of alkali metal compounds under high-temperature conditions (Steinberg & Schofield, 2002).

Safety and Hazards

Sodium propane-2-sulfinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Sodium sulfinates, including Sodium propane-2-sulfinate, have shown substantial progress over the last decade in their utilization as reagents . They have been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could be potential future directions for this compound.

Properties

IUPAC Name

sodium;propane-2-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOHNUOJMKNMLA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635608
Record name Sodium propane-2-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-19-4
Record name Sodium propane-2-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium propane-2-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium propane-2-sulfinate
Reactant of Route 2
Sodium propane-2-sulfinate
Reactant of Route 3
Reactant of Route 3
Sodium propane-2-sulfinate
Reactant of Route 4
Sodium propane-2-sulfinate
Reactant of Route 5
Sodium propane-2-sulfinate
Reactant of Route 6
Sodium propane-2-sulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.